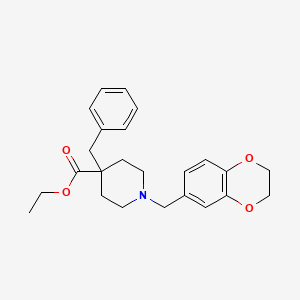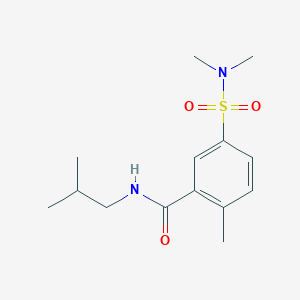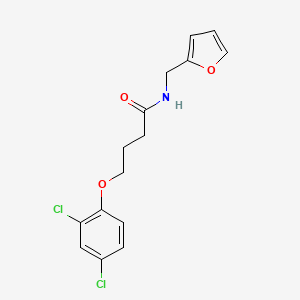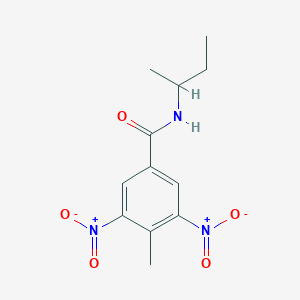![molecular formula C18H15ClN2O4 B4703527 5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4703527.png)
5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline
Übersicht
Beschreibung
5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the 5-position and a 2-(4-methyl-2-nitrophenoxy)ethoxy substituent at the 8-position of the quinoline ring.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline typically involves a multi-step process. One common synthetic route includes:
Etherification: The formation of an ether bond between the phenol and an ethoxy group.
Coupling Reaction: The final step involves coupling the substituted phenoxyethoxy group with the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The ethoxy group can be replaced with other alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Replacement of the chloro group with other nucleophiles.
Substitution: Formation of various alkoxy-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-8-[2-(4-methylphenoxy)ethoxy]quinoline: Lacks the nitro group, which may affect its biological activity.
8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline: Lacks the chloro group, which may influence its binding properties.
5-chloro-8-[2-(4-nitrophenoxy)ethoxy]quinoline: Lacks the methyl group, which may alter its chemical reactivity.
Uniqueness
5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline is unique due to the presence of both the chloro and nitro groups, which contribute to its distinct chemical and biological properties
Eigenschaften
IUPAC Name |
5-chloro-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-12-4-6-16(15(11-12)21(22)23)24-9-10-25-17-7-5-14(19)13-3-2-8-20-18(13)17/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIHIJFLHGATHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B4703445.png)


![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(1-phenylethyl)acetamide](/img/structure/B4703481.png)
![2,4-dichloro-N-[[4-methyl-5-[2-(2-methyl-5-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B4703486.png)

![8-(4-propylbenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4703510.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-methylphenyl)thiourea](/img/structure/B4703517.png)
![2-{1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4703530.png)

![10-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}-10H-phenothiazine](/img/structure/B4703544.png)


![N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-ISOPROPYL-N~1~-(4-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE](/img/structure/B4703559.png)
